2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indolizine derivatives, such as 2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide, can be achieved through various methods . These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .Scientific Research Applications
Synthesis Methods
Research has developed various synthesis methods for compounds structurally related to 2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide, emphasizing the diversity in chemical reactions and conditions employed to create such molecules. For instance, a novel one-pot domino reaction has been reported for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing the efficiency of combining alkyl or aryl isocyanides with pyridine-2-carbaldehyde in toluene without prior activation or modification (Ziyaadini et al., 2011). Additionally, propylphosphonic acid anhydride has been successfully used as a coupling agent in the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid and its 3-acetylated analogue, highlighting alternative approaches to amide bond formation in related chemical structures (Sekgota et al., 2021).
Biological Activity
Several studies have explored the biological activity of compounds structurally similar to this compound, with a focus on antimicrobial and enzyme inhibitory properties. For example, novel inhibitors of acetyl- and butyrylcholinesterase derived from benzohydrazides have been synthesized, evaluated, and subjected to docking studies, suggesting potential clinical applications of these compounds in treating diseases related to enzyme dysregulation (Houngbedji et al., 2023). Furthermore, compounds such as N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and their analogues have been designed, synthesized, and screened for their antimicrobial and enzyme inhibitory activities, demonstrating the versatility of such structures in addressing multiple biological targets (Krátký et al., 2020).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives have been found to impact a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-9-5-6-12-17(15)25-23(28)19-18-13-7-8-14-26(18)21(20(19)24)22(27)16-10-3-2-4-11-16/h2-14H,24H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXWYDUIEFSCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.